molecular formula C10H16O B12664763 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran CAS No. 67304-14-7

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran

Cat. No.: B12664763
CAS No.: 67304-14-7
M. Wt: 152.23 g/mol
InChI Key: WQPNOBILTLSAAX-UHFFFAOYSA-N
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Description

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is an organic compound with the molecular formula C10H16O. It is a derivative of tetrahydrofuran, characterized by the presence of isopropylidene, methyl, and vinyl groups. This compound is known for its unique structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-vinyltetrahydrofuran and isopropylidene precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The vinyl and isopropylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems or industrial processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenyl-5-methyl-5-vinyltetrahydrofuran
  • 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan

Uniqueness

5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethenyl-2-methyl-5-propan-2-ylideneoxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPNOBILTLSAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC(O1)(C)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986568
Record name 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67304-14-7
Record name 2-Ethenyltetrahydro-2-methyl-5-(1-methylethylidene)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67304-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067304147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenyl-2-methyl-5-(propan-2-ylidene)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran
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